N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide
Description
Chemical Identity and Nomenclature of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name reflects its structural components:
- A 1H-indole-5-carboxamide core, comprising an indole ring system substituted with a carboxamide group at position 5.
- A 3-(2-methyl-2H-tetrazol-5-yl)phenyl substituent attached to the carboxamide nitrogen.
The structural representation (Figure 1) highlights the connectivity of these moieties:
- The indole ring (positions 1–9) fused with a benzene ring.
- The carboxamide group (-CONH-) at position 5 of the indole.
- A phenyl group at the amide nitrogen, substituted at position 3 with a 2-methyl-2H-tetrazole ring.
Key structural identifiers :
- SMILES :
CC1=NN(N=N1)C2=CC(=CC=C2)NC(=O)C3=CNC4=C3C=CC=C4 - InChIKey :
DZWVCDVQHCCCEB-UHFFFAOYSA-N
These identifiers facilitate precise chemical database searches and computational modeling.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by several alternative designations and registry numbers:
- Catalog number : EVT-12301845 (supplied by EvitaChem).
- Synonyms :
- N-[3-(2-Methyl-1H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide (variant spelling).
- 1H-Indole-5-carboxamide, N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]- (systematic variant).
Notably, a CAS Registry Number has not been publicly disclosed in available sources.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₄N₆O confirms the compound’s composition:
- Carbon (C) : 17 atoms (64.14% by mass).
- Hydrogen (H) : 14 atoms (4.43%).
- Nitrogen (N) : 6 atoms (26.42%).
- Oxygen (O) : 1 atom (5.01%).
Molecular weight : 318.33 g/mol, calculated as follows:
$$
\text{MW} = (17 \times 12.01) + (14 \times 1.008) + (6 \times 14.01) + (1 \times 16.00) = 318.33 \, \text{g/mol}.
$$
Table 1: Elemental Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) | Mass % |
|---|---|---|---|---|
| C | 17 | 12.01 | 204.17 | 64.14 |
| H | 14 | 1.008 | 14.11 | 4.43 |
| N | 6 | 14.01 | 84.06 | 26.42 |
| O | 1 | 16.00 | 16.00 | 5.01 |
| Total | 318.33 | 100 |
This composition underscores the compound’s nitrogen-rich profile, a hallmark of tetrazole-containing pharmaceuticals.
Properties
Molecular Formula |
C17H14N6O |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O/c1-23-21-16(20-22-23)12-3-2-4-14(10-12)19-17(24)13-5-6-15-11(9-13)7-8-18-15/h2-10,18H,1H3,(H,19,24) |
InChI Key |
BQHPCLAKKPVYCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation via Fischer Cyclization
The indole-carboxamide moiety is classically synthesized via Fischer indole cyclization. Ethyl pyruvate reacts with phenylhydrazine derivatives under acidic conditions to form the indole skeleton. For example, 4,6-dichloroindole-2-carboxylate is synthesized by cyclizing hydrazones derived from 4-tert-butylaniline. Subsequent hydrolysis of the ester to the carboxylic acid and conversion to the carboxamide is achieved using ammonia or ammonium formate.
Key reaction :
This method yields the indole-carboxamide backbone in 65–78% efficiency but requires stringent control over cyclization temperatures.
Tetrazole Ring Construction via Azide-Cyanide Cyclization
The 2-methyltetrazole group is introduced via cyclization of nitriles with sodium azide. For instance, 3-(2-methyl-2H-tetrazol-5-yl)aniline is synthesized by treating 3-cyanophenyl derivatives with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C. Methylation of the tetrazole nitrogen is achieved using methyl iodide in the presence of a base.
Mechanistic insight :
Yields for this step range from 45% to 60%, with side products arising from incomplete methylation.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling links the indole-carboxamide and phenyl-tetrazole units. A representative protocol involves reacting 5-bromo-1H-indole-5-carboxamide with 3-(2-methyl-2H-tetrazol-5-yl)phenylboronic acid using Pd(OAc)₂ and XPhos in toluene/water.
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: K₃PO₄ (2 equiv)
-
Temperature: 100°C, 12 h
This method achieves 70–85% yield but suffers from palladium residue contamination.
Organometallic Coupling
Adapting methodologies from angiotensin II receptor blocker syntheses, lithiated indole intermediates are reacted with tetrazole-containing aldehydes. For example:
-
Metalation : Treat 1H-indole-5-carboxamide with n-butyllithium at −60°C to generate a 3-lithiated species.
-
Electrophilic quenching : Add 3-(2-methyl-2H-tetrazol-5-yl)benzaldehyde.
Critical parameters :
-
Temperature control (−60°C to −20°C) prevents indole decomposition.
-
Transmetalation with ZnCl₂ improves electrophile compatibility.
Key Reaction Mechanisms
Azirine-Aryne Cyclization for Indole-Tetrazole Fusion
Recent advances utilize 2H-azirines and aryne precursors to construct indole-tetrazole frameworks in one pot. For example:
-
Azirine activation : 2H-azirine reacts with in situ-generated arynes (from CsF and silyl triflates).
-
Cycloaddition : [3+2] cycloaddition forms the indole ring.
-
Tetrazole incorporation : Subsequent azide addition introduces the tetrazole moiety.
Representative equation :
This method offers a 50–65% yield but requires anhydrous conditions.
Reductive Amination for Carboxamide Formation
Carboxamide installation via reductive amination avoids harsh hydrolysis conditions. For instance, indole-5-carboxylic acid is converted to its imidazolide using 1,1′-carbonyldiimidazole (CDI), then treated with ammonium formate under hydrogenation (Pd/C).
Advantages :
Optimization and Yield Improvements
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The indole carboxamide scaffold tolerates diverse substituents (e.g., tetrazoles, halogens, alkyl chains), enabling tailored physicochemical and biological properties.
Role of Tetrazole: The 2-methyl-2H-tetrazole group in the target compound may improve metabolic stability compared to non-methylated analogs (e.g., ) .
Biological Potential: While direct activity data for the target compound are lacking, structural analogs show promise in lipid-lowering, antimicrobial, and herbicide applications, suggesting broad utility .
Biological Activity
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H14N6O |
| Molecular Weight | 318.33 g/mol |
| IUPAC Name | N-[3-(2-methyltetrazol-5-yl)phenyl]-1H-indole-5-carboxamide |
| CAS Number | 1574473-22-5 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biological pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can act as a ligand for certain receptors, influencing signaling cascades that affect cell proliferation and survival.
- Gene Expression Modulation : By interacting with transcription factors, it may alter the expression of genes associated with various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study reported that derivatives of tetrazole compounds, including this indole derivative, showed promising cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (human epidermoid carcinoma) | 15.0 ± 1.2 |
| U251 (human glioblastoma) | 20.0 ± 0.8 |
| MCF7 (breast cancer) | 12.5 ± 0.5 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antitumor Activity : A comprehensive evaluation of various indole derivatives highlighted the role of the tetrazole moiety in enhancing anticancer activity. The study found that modifications at specific positions on the phenyl ring significantly impacted potency against cancer cell lines .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of target proteins involved in cancer progression, suggesting a mechanism through which it exerts its cytotoxic effects .
- Inflammation Model Studies : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in reduced edema and inflammatory markers, supporting its potential therapeutic application in inflammatory diseases .
Q & A
Q. What are the key synthetic pathways for synthesizing N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-5-carboxamide?
Answer: The synthesis typically involves:
Tetrazole Ring Formation : Reacting substituted phenylhydrazines with sodium azide under acidic conditions to generate the 2-methyltetrazole moiety .
Indole Carboxamide Coupling : Coupling the tetrazole intermediate with indole-5-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as DMF or THF .
Purification : Chromatography or recrystallization to isolate the final product.
For example, in analogous compounds, yields of 76–90% were achieved using Suzuki-Miyaura cross-coupling for aryl substitutions .
Q. How can researchers confirm the molecular structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming functional groups (e.g., indole NH at δ ~11.6 ppm, tetrazole protons at δ ~8.5 ppm) .
- Mass Spectrometry (LCMS) : Determines molecular weight (e.g., observed [M+H]⁺ at m/z 452.4 for a trifluoromethoxy analog) .
- HPLC : Assesses purity (>95% purity is typical for research-grade compounds) .
Q. Table 1: Example Analytical Data
| Parameter | Value (Example from Analog) | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 11.88 (s, 1H, -NH) | |
| LCMS [M+H]⁺ | 452.4 | |
| HPLC Purity | >95% |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor binding for this compound?
Answer:
- Functional Group Modifications : Replace the tetrazole with other bioisosteres (e.g., carboxylic acid) to assess changes in binding to targets like 5-HT7 or VEGFR-2 .
- In Silico Docking : Use molecular modeling to predict interactions with receptor active sites (e.g., tetrazole mimicking carboxylate groups in binding pockets) .
- Biological Assays : Test analogs in vitro (e.g., cAMP assays for 5-HT7 agonism) and in vivo (e.g., choroidal neovascularization models for anti-angiogenic effects) .
Q. How can conflicting data on biological activity be resolved?
Answer:
- Dose-Response Analysis : Ensure activity is concentration-dependent (e.g., compound 7 in showed efficacy at 1 mg/kg but toxicity at higher doses) .
- Target Selectivity Profiling : Use radioligand binding assays to rule off-target effects (e.g., selectivity over 5-HT1A receptors was confirmed for AH-494) .
- Metabolic Stability Testing : Assess if discrepancies arise from differences in compound stability across experimental models .
Q. What methodological steps are critical for in vivo efficacy studies?
Answer:
- Model Selection : Use validated models (e.g., MK-801-induced cognitive deficits in mice for CNS activity or laser-induced CNV for anti-angiogenic effects) .
- PK/PD Integration : Measure plasma and tissue concentrations to correlate exposure with effect .
- Controls : Include vehicle and positive controls (e.g., 5-CT for 5-HT7 studies) .
Q. Table 2: Example In Vivo Results
| Compound | Model | Effective Dose | Outcome | Reference |
|---|---|---|---|---|
| AH-494 | MK-801-induced NOR | 1 mg/kg | Reversed cognitive deficit | |
| Acrizanib | Rodent CNV | Topical | Reduced neovascularization |
Q. How can computational methods predict interactions with biological targets?
Answer:
Q. What strategies address poor solubility or stability in experimental formulations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
